

Application Notes and Protocols for MY-5445 in Research

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Compound of Interest

Compound Name: MY-5445

Cat. No.: B1676881

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These application notes provide detailed information and protocols for the use of **MY-5445**, a potent phosphodiesterase 5 (PDE5) inhibitor, in various research applications. The focus is on its solubility in Dimethyl Sulfoxide (DMSO) and its application in cell-based assays.

Chemical Properties and Solubility

MY-5445, with the formal name N-(3-chlorophenyl)-4-phenyl-1-phthalazinamine, is a small molecule inhibitor widely used in biomedical research. For effective experimental design, understanding its solubility is critical. DMSO is a common solvent for **MY-5445** due to its ability to dissolve a wide range of organic compounds.

Quantitative Solubility Data in DMSO

The solubility of **MY-5445** in DMSO has been reported by various suppliers. This data is summarized in the table below for easy comparison. It is important to note that solubility can be influenced by factors such as the purity of the compound and the quality of the DMSO used.

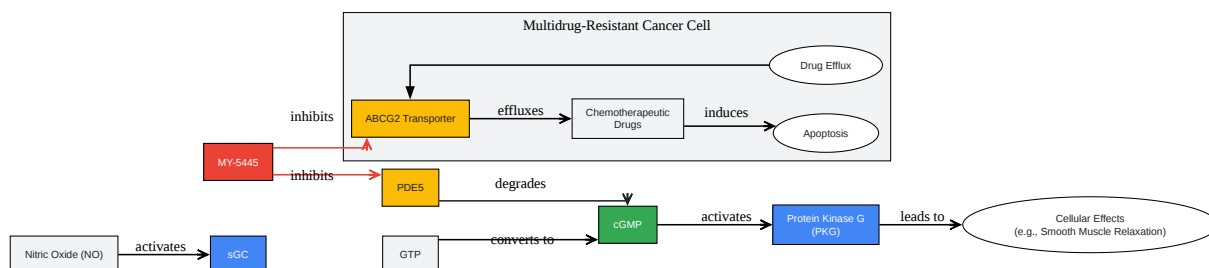
Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	2 mg/mL	~6.03 mM	Commonly reported solubility.
DMSO	10 mM	3.32 mg/mL	
DMSO	50 mg/mL	~150.69 mM	Requires sonication to achieve.
DMSO:PBS (pH 7.2) (1:2)	0.3 mg/mL	~0.90 mM	Lower solubility in aqueous solutions.

Molecular Weight of **MY-5445**: 331.8 g/mol

Mechanism of Action and Signaling Pathway

MY-5445 is a selective inhibitor of cyclic GMP (cGMP)-specific phosphodiesterase type 5 (PDE5)[1]. PDE5 is an enzyme that degrades cGMP, a second messenger involved in various physiological processes. By inhibiting PDE5, **MY-5445** leads to an accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG) and modulates downstream signaling pathways. This mechanism is crucial for its effects on smooth muscle relaxation, platelet aggregation, and other cellular functions.

In addition to its role as a PDE5 inhibitor, recent research has identified **MY-5445** as a modulator of the ATP-binding cassette (ABC) transporter ABCG2[1][2][3]. ABCG2 is often overexpressed in multidrug-resistant cancer cells and contributes to the efflux of chemotherapeutic drugs. **MY-5445** can inhibit the function of ABCG2, thereby sensitizing resistant cancer cells to anticancer treatments.



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Figure 1: MY-5445 Signaling Pathways.

Experimental Protocols

Protocol 1: Preparation of a 10 mM MY-5445 Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of **MY-5445** in DMSO, which can be stored for future use and diluted to working concentrations for various in vitro assays.

Materials:

- **MY-5445** powder (purity $\geq 98\%$)
- Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes or vials
- Analytical balance

- Vortex mixer
- (Optional) Sonicator

Procedure:

- Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of **MY-5445** needed using its molecular weight (331.8 g/mol).
 - $\text{Mass (mg)} = 10 \text{ mmol/L} * 1 \text{ L}/1000 \text{ mL} * 331.8 \text{ g/mol} * 1000 \text{ mg/g} * 1 \text{ mL} = 3.318 \text{ mg}$
- Weigh the compound: Carefully weigh out 3.32 mg of **MY-5445** powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
- Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the **MY-5445** powder.
- Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the powder. Visually inspect the solution to ensure all the solid has dissolved and the solution is clear.
- Sonication (if necessary): If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.
- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. The solution is stable for at least 6 months when stored properly.

Protocol 2: Use of MY-5445 in a Cell-Based Viability Assay

This protocol provides a general guideline for treating cultured cells with **MY-5445** and assessing cell viability using a standard MTT or similar colorimetric assay. The final concentration of DMSO in the cell culture medium should be kept low (typically $\leq 0.1\%$) to minimize solvent-induced cytotoxicity.

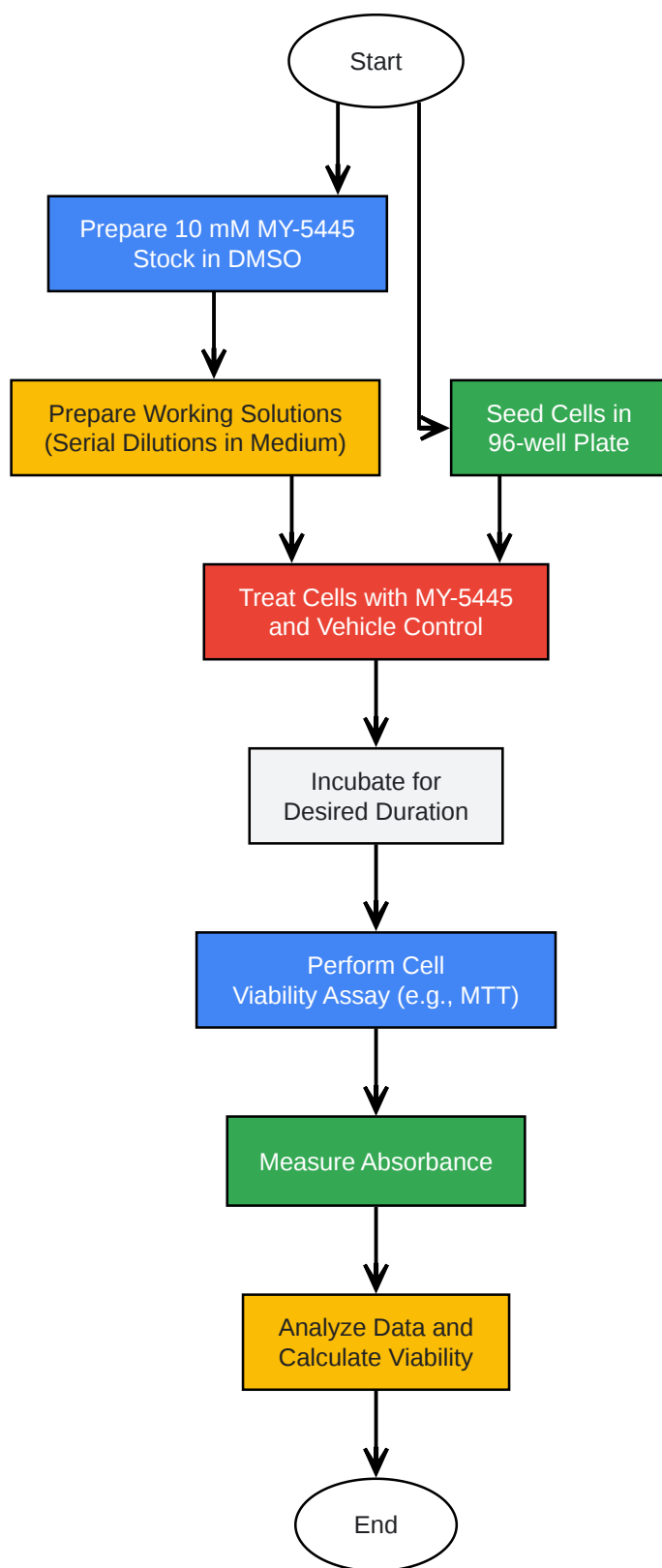
Materials:

- 10 mM **MY-5445** stock solution in DMSO
- Cultured cells of interest
- Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics
- 96-well cell culture plates
- MTT reagent (or other viability assay reagent)
- Solubilization buffer (e.g., acidified isopropanol)
- Microplate reader

Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).
- Preparation of Working Solutions:
 - Prepare serial dilutions of the 10 mM **MY-5445** stock solution in cell culture medium to achieve the desired final concentrations for treatment.
 - Important: To maintain a final DMSO concentration of $\leq 0.1\%$, the highest concentration of the stock solution added to the wells should not exceed 1 μL per 1 mL of medium. For a typical 100 μL well volume, this would be 0.1 μL . It is often more practical to perform an intermediate dilution of the stock solution in the medium before adding it to the cells.
 - Prepare a vehicle control containing the same final concentration of DMSO as the highest **MY-5445** treatment group.
- Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of **MY-5445** or the vehicle control.
- Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

- Cell Viability Assessment:
 - After the incubation period, add the MTT reagent to each well according to the manufacturer's instructions and incubate for an additional 2-4 hours.
 - Add the solubilization buffer to dissolve the formazan crystals. .
 - Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.



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Figure 2: Experimental Workflow for a Cell-Based Assay.

Safety Precautions

- **MY-5445** is for research use only and should not be used in humans.
- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its solutions.
- DMSO can facilitate the absorption of other chemicals through the skin. Exercise caution when handling DMSO solutions of **MY-5445**.
- Consult the Safety Data Sheet (SDS) for detailed safety information.

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References

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